5-Bromo-7-vinyl-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of dihydrobenzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a bromine atom and a vinyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of these functional groups enhances its reactivity and potential applications in various chemical reactions.
The compound can be synthesized through various methods, primarily involving the modification of existing dihydrobenzofuran derivatives. Research has shown that derivatives of 2,3-dihydrobenzofuran can be synthesized using different catalytic processes and reagents, leading to compounds with diverse functionalities, including halogens and alkenes .
5-Bromo-7-vinyl-2,3-dihydrobenzofuran is classified as an organic compound within the category of heterocycles due to its inclusion of oxygen in the furan ring. It also falls under the broader classification of brominated organic compounds, which are known for their applications in pharmaceuticals and agrochemicals.
The synthesis of 5-bromo-7-vinyl-2,3-dihydrobenzofuran typically involves several key steps:
The general synthetic route includes:
5-Bromo-7-vinyl-2,3-dihydrobenzofuran has a unique molecular structure characterized by:
The molecular formula for this compound is CHBrO. Its molecular weight is approximately 229.08 g/mol. Structural analyses can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm its configuration and conformational properties .
5-Bromo-7-vinyl-2,3-dihydrobenzofuran participates in various chemical reactions:
These reactions often require specific conditions, such as temperature control and the presence of suitable catalysts (e.g., palladium-based catalysts for cross-coupling) to achieve high yields .
The mechanism of action for 5-bromo-7-vinyl-2,3-dihydrobenzofuran typically involves:
These mechanisms are supported by experimental data obtained from kinetic studies and mechanistic investigations using isotopic labeling techniques .
Characterization techniques like Infrared spectroscopy and Mass Spectrometry provide insights into functional groups present in the compound, confirming its identity and purity .
5-Bromo-7-vinyl-2,3-dihydrobenzofuran serves several purposes in scientific research:
The dihydrobenzofuran core represents a privileged structural motif in pharmaceutical development and synthetic methodology due to its prevalence in bioactive molecules and synthetic versatility. This bicyclic system comprises a fused benzene ring and a reduced furan heterocycle, conferring both aromatic character and heteroatom functionality within a conformationally constrained architecture. The scaffold’s significance is evidenced by its presence in numerous therapeutic agents and natural products exhibiting diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and central nervous system activities [3] [10]. For instance, prucalopride (a 5-HT₄ receptor agonist for gastrointestinal motility disorders) and efaroxan (an α₂-adrenoceptor antagonist) exemplify clinically exploited dihydrobenzofuran derivatives [3].
In synthetic chemistry, the dihydrobenzofuran framework serves as a strategic intermediate for constructing complex polycyclic systems. Contemporary transition metal-catalyzed methodologies—particularly rhodium-, copper-, and palladium-mediated cyclizations—have revolutionized access to these scaffolds with enhanced stereoselectivity and functional group tolerance. Recent advances (2021-2024) include Rh(III)-catalyzed annulations of N-phenoxyacetamides with alkenes or diazo compounds, enabling efficient assembly of spirocyclic and annulated dihydrobenzofurans previously inaccessible via classical acid/base-catalyzed routes [3]. The structural rigidity of the dihydrobenzofuran ring system also facilitates molecular recognition in drug-receptor interactions, making it invaluable for rational drug design.
Table 1: Bioactive Dihydrobenzofuran Derivatives and Their Therapeutic Applications
Compound Name | Biological Activity | Structural Features | Therapeutic Area |
---|---|---|---|
(+)-Conocarpan | Antimalarial, Antifungal | 7-Hydroxy-6-methoxy substitution | Infectious diseases |
Prucalopride | 5-HT₄ receptor agonism | 4-Amino-5-chloro-2,3-dihydro substitution | Gastrointestinal disorders |
Efaroxan | α₂-Adrenoceptor antagonism | Imidazoline substitution at C2 | Neuropharmacology |
Rubioncolin B | Treatment of uterine hemorrhage | Polyhydroxylated benzofuranquinone | Women’s health |
Bisabosqual A | Squalene synthase inhibition | Fused tricyclic system | Anticholesterolemic |
5-Bromo-7-vinyl-2,3-dihydrobenzofuran (molecular formula: C₁₀H₉BrO; molecular weight: 225.08 g/mol) integrates two highly versatile functional groups—bromine and vinyl—strategically positioned on its aromatic ring. This molecular architecture confers exceptional utility in targeted synthetic elaboration:
Table 2: Physicochemical Properties of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran and Related Derivatives
Property | 5-Bromo-7-vinyl-2,3-dihydrobenzofuran | 5-Bromo-2,3-dihydrobenzofuran | 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid |
---|---|---|---|
Molecular Formula | C₁₀H₉BrO | C₈H₇BrO | C₉H₇BrO₃ |
Molecular Weight (g/mol) | 225.08 | 199.05 | 243.06 |
Purity (Commercial) | >97% | ≥98% (GC) | 97% |
Melting Point | Not reported | 49–53 °C | Not reported |
Key Reactivity | Suzuki coupling, Heck reaction | Electrophilic substitution | Amide coupling, esterification |
Storage Conditions | 2–8 °C (sealed) | 2–8 °C (recommended <15 °C) | Not specified |
The investigation of brominated dihydrobenzofurans originated in the mid-20th century with pioneering work on heterocyclic electrophilic substitutions. Early synthetic routes relied on Lewis acid-mediated bromination of dihydrobenzofuran precursors—a low-yielding process with poor regioselectivity. The 1958 Nickl benzofuran synthesis marked a turning point, enabling construction of the core via thermal cyclization of o-allylphenols, though brominated variants remained challenging [7]. The identification of naturally occurring bromobenzofurans in marine organisms (e.g., sponges and corals) in the 1980s stimulated methodology development, particularly for 5- and 7-bromo isomers critical for mimicking natural product architectures [10].
Three evolutionary phases define their drug discovery integration:
Table 3: Historical Milestones in Brominated Dihydrobenzofuran Chemistry and Applications
Time Period | Key Development | Impact on Drug Discovery | Representative Compound |
---|---|---|---|
1958–1979 | Nickl benzofuran synthesis; Electrophilic bromination | Enabled core scaffold access | 5-Bromocoumaran (CAS 66826-78-6) |
1980–1999 | Marine natural product isolation; Pd-catalyzed coupling | Inspired targeted synthesis of bioactive analogs | Brominated furofuran lignans |
2000–2010 | Bioisosteric replacement studies | Improved CNS drug pharmacokinetics | Efaroxan analogs |
2011–2024 | Transition metal-catalyzed C–H functionalization | Streamlined synthesis of complex polycyclic derivatives | Spirooxindoyl-dihydrobenzofurans |
Synthetic innovations continue to enhance accessibility: Modern routes employ regioselective bromination using N-bromosuccinimide (NBS) directed by ether oxygens, yielding 5-bromo isomers predominantly. Transition metal-catalyzed methods now construct the dihydrobenzofuran core and introduce bromine/vinyl groups in tandem processes—e.g., rhodium-catalyzed annulations of bromoenol ethers with vinylboronates [3] . These advances position 5-bromo-7-vinyl-2,3-dihydrobenzofuran as a multifaceted building block for next-generation drug candidates targeting multifactorial diseases.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3